molecular formula C19H22BFO3 B6319349 3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester CAS No. 2121515-23-7

3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester

Cat. No. B6319349
CAS RN: 2121515-23-7
M. Wt: 328.2 g/mol
InChI Key: NAEFVCGSQYBEJN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester (3BFBP) is a synthetic compound that has been used in a variety of scientific research applications. It is a boronic acid pinacol ester, which is a type of organic compound that contains both a boronic acid and a pinacol ester group. 3BFBP has been studied extensively due to its unique properties, which make it a useful tool for scientists in a variety of fields.

Scientific Research Applications

Benzoxaboroles in Research and Development Benzoxaboroles, derivatives of phenylboronic acids, have seen a renewed interest in research due to their unique properties and wide-ranging applications. A key highlight is their role as building blocks and protecting groups in organic synthesis. Moreover, certain benzoxaboroles exhibit biological activity and are under clinical trials, demonstrating their potential in drug development. Their ability to bind hydroxyl compounds also positions them as molecular receptors for sugars and glycoconjugates, which can be pivotal in biochemical assays and the development of diagnostic tools (Adamczyk-Woźniak et al., 2009).

Therapeutic Applications of Benzoxaborole Compounds The versatility of the benzoxaborole moiety extends into medicinal chemistry, where it has been utilized in the design of compounds with anti-bacterial, anti-fungal, anti-protozoal, and anti-viral properties. The physicochemical and drug-like properties of benzoxaborole derivatives have led to the discovery of new classes of therapeutic agents. Notably, two benzoxaborole derivatives are already in clinical use for treating onychomycosis and atopic dermatitis, with several others in various phases of clinical trials. This highlights the significant potential of benzoxaborole-based compounds in addressing a variety of infectious and inflammatory diseases (Nocentini et al., 2018).

Synthetic Utility and Chemical Transformations The synthetic utility of phenylboronic acid derivatives is further exemplified in the development of practical synthesis methods for key intermediates used in pharmaceuticals and agrochemicals. Research efforts have focused on optimizing synthetic routes for these intermediates to enhance efficiency and reduce costs, underscoring the importance of phenylboronic acid derivatives in industrial chemistry (Qiu et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester, also known as 2-(3-(benzyloxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are organic compounds in chemical reactions. This compound is a boronic ester, which is a highly valuable building block in organic synthesis .

Mode of Action

The compound interacts with its targets through a process called protodeboronation . Protodeboronation is a reaction where the boron moiety in the boronic ester is removed.

Biochemical Pathways

The compound is involved in various biochemical pathways, including the Suzuki–Miyaura coupling . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s important to note that boronic esters, in general, are usually bench stable, easy to purify, and often commercially available . These features make them attractive for chemical transformations.

Result of Action

The result of the compound’s action is the formation of new organic compounds through various chemical transformations. For instance, it has been used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Action Environment

The action of the compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacolester compounds, which is a similar class of compounds, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

properties

IUPAC Name

2-(4-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-11-16(21)17(12-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEFVCGSQYBEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137656
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121515-23-7
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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